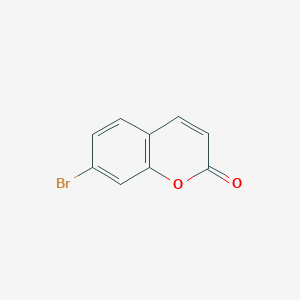

7-Bromo-2H-chromen-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-bromochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFJPBLFPJISXMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40557503 | |

| Record name | 7-Bromo-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19063-56-0 | |

| Record name | 7-Bromo-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19063-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Bromo-2H-chromen-2-one synthesis via Pechmann condensation

An In-Depth Technical Guide to the Synthesis of 7-Bromo-2H-chromen-2-one via Pechmann Condensation

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of this compound, a valuable heterocyclic scaffold, utilizing the Pechmann condensation. The narrative emphasizes mechanistic understanding, practical experimental protocols, and field-proven insights to ensure reliable and optimized execution.

Introduction: The Significance of the Coumarin Scaffold

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of naturally occurring heterocyclic compounds found extensively in plants, fungi, and bacteria.[1] Their benzopyrone framework serves as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4]

The target molecule, this compound, is a synthetic coumarin derivative. The introduction of a bromine atom at the 7-position provides a strategic handle for further chemical modification through cross-coupling reactions or nucleophilic substitutions. This makes it a key intermediate in the synthesis of more complex molecules and chemical probes for drug discovery and biological research.[5] The most direct and historically significant route to such coumarins is the Pechmann condensation, a reaction discovered by Hans von Pechmann in 1883.[6][7][8]

Mechanistic Deep Dive: The Pechmann Condensation

The Pechmann condensation is the synthesis of a coumarin from a phenol and a β-ketoester (or a carboxylic acid with a β-carbonyl group) under acidic conditions.[6][9] While seemingly straightforward, a nuanced understanding of the mechanism is critical for troubleshooting and optimization.

The reaction is catalyzed by strong Brønsted acids (e.g., H₂SO₄, methanesulfonic acid) or Lewis acids (e.g., AlCl₃, TiCl₄).[9][10] The mechanism is generally understood to proceed through several key stages, although the exact sequence can be debated and may depend on the specific substrates and conditions.[11]

Pillar of Trustworthiness: A sound mechanistic model allows the scientist to predict the influence of electronic effects. The starting phenol for our target is 3-bromophenol. The bromine atom is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. This insight informs the choice of catalyst and reaction conditions, suggesting that harsher conditions may be necessary compared to reactions with electron-rich phenols like resorcinol.[7]

The most widely accepted pathway involves:

-

Transesterification: The acid catalyst facilitates a transesterification reaction between the phenol and the β-ketoester.

-

Intramolecular Electrophilic Aromatic Substitution (EAS): The carbonyl group of the newly formed ester is activated by the acid catalyst. The electron-rich phenol ring then attacks this activated carbonyl in an intramolecular Friedel-Crafts-type acylation, forming a new ring.

-

Dehydration: The final step is the elimination of a water molecule from the cyclic intermediate to form the stable, aromatic pyrone ring of the coumarin.[6]

Caption: Core mechanistic steps of the Pechmann condensation.

Catalyst Selection: From Classical to Modern Approaches

The choice of acid catalyst is paramount and directly impacts reaction efficiency, yield, and environmental footprint.[7]

| Catalyst Type | Examples | Reaction Conditions | Advantages | Disadvantages | Reference |

| Brønsted Acids | H₂SO₄, CF₃COOH | Often harsh, high temp. | Inexpensive, effective | Corrosive, difficult to remove, environmental concerns | [12] |

| Lewis Acids | AlCl₃, TiCl₄, SnCl₂·2H₂O | Variable, can be milder | High activity, good yields | Stoichiometric amounts often needed, moisture sensitive | [7][13] |

| Solid Acids | Amberlyst-15, Sulfated Zirconia, Zn₀.₉₂₅Ti₀.₀₇₅O NPs | Often solvent-free, microwave | Reusable, easy to separate, eco-friendly | Can have lower activity than homogeneous catalysts | [12][14][15][16] |

Expertise in Action: For the synthesis of this compound from the deactivated 3-bromophenol, a strong catalyst is generally required. While concentrated sulfuric acid is a classic choice, modern heterogeneous catalysts like sulfated zirconia offer a compelling alternative, combining high acidity with the benefits of easy separation and recyclability, aligning with green chemistry principles.[12]

Experimental Protocol: Synthesis of this compound

This protocol describes a representative synthesis using malic acid as the β-carbonyl source and sulfuric acid as the catalyst, a common variant for producing coumarins unsubstituted at the C3 and C4 positions.

Materials & Reagents:

-

3-Bromophenol (1.0 eq)

-

Malic acid (1.2 eq)

-

Concentrated Sulfuric Acid (98%)

-

Ice-cold water

-

Sodium bicarbonate solution (5% w/v)

-

Ethanol (for recrystallization)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Beakers, Buchner funnel, filter paper

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-bromophenol (1.0 eq) and malic acid (1.2 eq).

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid to the flask while stirring. The amount should be sufficient to create a stirrable paste (typically 2-3 volumes relative to the phenol). An exothermic reaction will occur.

-

Heating: Place the flask in a heating mantle and heat the mixture to 100-110 °C with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Reaction Quench: After the reaction is complete (typically 2-4 hours, as indicated by TLC), allow the mixture to cool to room temperature. Very carefully and slowly, pour the dark, viscous reaction mixture into a beaker of ice-cold water with vigorous stirring. A precipitate will form.

-

Crude Product Isolation: Allow the precipitate to settle, then collect the solid by vacuum filtration using a Buchner funnel.

-

Neutralization: Wash the crude solid on the filter with copious amounts of cold water until the filtrate is neutral to pH paper. Then, wash with a cold 5% sodium bicarbonate solution to remove any unreacted acidic components, followed by a final wash with cold water.

-

Drying: Dry the crude product, either air-dried or in a vacuum oven at a low temperature (50-60 °C).

Caption: Workflow for the synthesis and purification of this compound.

Purification and Characterization

The crude product from the Pechmann condensation is rarely pure. Recrystallization is the most common and effective method for purifying coumarin derivatives.[17] Ethanol is often a suitable solvent. For more challenging separations, column chromatography using silica gel with a hexane/ethyl acetate eluent system is recommended.[17][18]

Expected Characterization Data for this compound:

| Property | Expected Value | Source |

| Molecular Formula | C₉H₅BrO₂ | [19] |

| Molecular Weight | 225.04 g/mol | [19] |

| Appearance | Solid (typically off-white to pale yellow) | General Knowledge |

| Purity | >95% (after purification) | |

| InChIKey | PFJPBLFPJISXMF-UHFFFAOYSA-N | [19] |

| CAS Number | 19063-56-0 | [19] |

Note: Specific spectroscopic data (¹H NMR, ¹³C NMR, IR) should be acquired on the purified sample and compared with literature values or spectral databases for confirmation.

Troubleshooting and Field Insights

-

Problem: Low or No Yield.

-

Causality: The electron-withdrawing nature of the bromine substituent deactivates the phenol, making the ring closure (intramolecular EAS) step difficult.

-

Solution: Ensure the reaction temperature is sufficiently high (100-120 °C) and the acid catalyst is potent and anhydrous. Consider using a stronger Lewis acid or a highly active solid acid catalyst.[7]

-

-

Problem: Excessive Charring/Dark Product.

-

Causality: Sulfuric acid is a powerful dehydrating and oxidizing agent. At excessively high temperatures or with prolonged reaction times, it can cause sulfonation and degradation of the aromatic rings.

-

Solution: Maintain careful temperature control. Once the reaction is deemed complete by TLC, work it up promptly. Using a milder catalyst system, such as SnCl₂·2H₂O or a solid acid, can mitigate this issue.[13]

-

-

Problem: Difficult Purification.

-

Causality: Formation of isomeric products or sulfonated byproducts can complicate purification. The electrophilic attack can potentially occur at the position ortho to the hydroxyl group but para to the bromine, leading to 5-bromo-coumarin, though this is generally less favored.

-

Solution: A well-executed neutralization and washing step during work-up is crucial. If recrystallization fails to yield a pure product, column chromatography is the recommended next step.[18]

-

Conclusion

The Pechmann condensation remains a robust and versatile method for the synthesis of coumarins, including the valuable intermediate this compound. A thorough understanding of the reaction mechanism, particularly the influence of substrate electronics, is essential for selecting appropriate catalysts and optimizing reaction conditions. While traditional Brønsted acids are effective, modern heterogeneous catalysts offer greener and more easily manageable alternatives. By following a well-designed protocol and applying informed troubleshooting strategies, researchers can reliably synthesize this key building block for applications in drug discovery, materials science, and chemical biology.

References

- Current time information in Pasuruan, ID. Google.

-

Pechmann condensation - Wikipedia . Wikipedia. Retrieved from [Link]

-

Pechmann Condensation Coumarin Synthesis - Organic Chemistry Portal . Organic Chemistry Portal. Retrieved from [Link]

-

Paeng, I. S., Park, Y. H., & Paeng, K. J. (1996). Purification and Determination Procedure of Coumarin Derivatives . Journal of Forensic Sciences, 41(4), 685-688. Retrieved from [Link]

-

Valdomir, V. G., et al. (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR . The Journal of Organic Chemistry, 80(15), 7529–7534. Retrieved from [Link]

-

Pawar, S. S., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin . ACS Omega, 4(4), 7606–7615. Retrieved from [Link]

-

Pawar, S. S., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin . ACS Omega, 4(4), 7606–7615. Retrieved from [Link]

-

Paeng, I. S., Park, Y. H., & Paeng, K. J. (1996). Purification and Determination Procedure of Coumarin Derivatives . ASTM Digital Library. Retrieved from [Link]

-

What are the techniques that can be use to purify coumarins ? | ResearchGate . ResearchGate. Retrieved from [Link]

-

Patil, S. A., & Patil, R. (2015). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts . Journal of Saudi Chemical Society, 19(5), 498–511. Retrieved from [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Coumarin Synthesis Via The Pechmann Reaction . IJSART. Retrieved from [Link]

- Purification of crude coumarin - US1945182A - Google Patents. Google Patents.

-

Heravi, M. M., et al. (2017). Synthesis of coumarins via von Pechmann condensation of phenols with ethylacetoacetate catalyzed by SnCl2·2H2O . ResearchGate. Retrieved from [Link]

-

Synthesis of 7-azido-4-(bromomethyl)-2H-chromen-2-one 1 (N3BC). Experimental details of the Pechmann condensation are described in the supplement. - ResearchGate . ResearchGate. Retrieved from [Link]

-

Moraes, M. C., et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism . Arkivoc, 2021(10), 1-15. Retrieved from [Link]

-

Cespedes, C. L., et al. (2020). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials . Molecules, 25(11), 2603. Retrieved from [Link]

-

Sheeba, C. M. (2022). SYNTHESIS OF CHROMENE-2-ONE BY PECHMANN CONDENSATION REACTION AND ITS ZONE OF INHIBITION ON GRAM NEGATIVE BACTERIA . Sathyabama Institute of Science and Technology. Retrieved from [Link]

-

7-(Bromomethyl)-2h-chromen-2-one | C10H7BrO2 | CID - PubChem - NIH . PubChem. Retrieved from [Link]

-

7-Bromo-2H-1-benzopyran-2-one | C9H5BrO2 | CID 14216093 - PubChem . PubChem. Retrieved from [Link]

-

Gomha, S. M., et al. (2017). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents . Molecules, 22(7), 1084. Retrieved from [Link]

-

Angeli, A., et al. (2023). 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms . Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2270183. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2016). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin . Molecules, 21(3), 319. Retrieved from [Link]

Sources

- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.unica.it [iris.unica.it]

- 4. mdpi.com [mdpi.com]

- 5. 3-Bromo-7-hydroxy-2H-chromen-2-one|CAS 146900-52-9 [benchchem.com]

- 6. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 9. Pechmann Condensation [organic-chemistry.org]

- 10. ijsart.com [ijsart.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. 7-Bromo-2H-1-benzopyran-2-one | C9H5BrO2 | CID 14216093 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Spectroscopic Guide to 7-Bromo-2H-chromen-2-one: From Structural Elucidation to Physicochemical Characterization

Foreword: The Analytical Imperative in Drug Discovery

In the landscape of modern drug development and materials science, the precise and unambiguous characterization of molecular structure is not merely a procedural step but the very bedrock of innovation. For researchers and scientists, the ability to dissect a molecule's architecture through spectroscopic techniques is fundamental to understanding its function, reactivity, and potential applications. This guide is crafted for the discerning professional in drug development and chemical research, offering a deep dive into the spectroscopic characterization of 7-Bromo-2H-chromen-2-one, a member of the versatile coumarin family.

Coumarins are a significant class of naturally occurring benzopyrone heterocyclic compounds, renowned for their broad spectrum of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. The introduction of a bromine atom at the 7-position of the coumarin scaffold profoundly influences its electronic distribution and, consequently, its biological activity and spectroscopic signature. This technical guide eschews a rigid, templated approach, instead adopting a narrative that mirrors the logical workflow of a senior application scientist. We will explore the "why" behind the "how," delving into the causality of experimental choices and the self-validating nature of a multi-spectroscopic approach.

The Molecular Blueprint: Structure and Properties of this compound

Before delving into the spectral data, it is essential to establish the fundamental properties of the molecule .

-

IUPAC Name: this compound[1]

-

Synonyms: 7-Bromocoumarin[1]

-

CAS Number: 19063-56-0[1]

-

Molecular Formula: C₉H₅BrO₂[1]

-

Molecular Weight: 225.04 g/mol [1]

The structural integrity of this molecule is the basis for the interpretation of all subsequent spectroscopic data. Below is a diagram illustrating the numbering of the carbon atoms, which will be referenced throughout the NMR analysis.

Caption: Structure of this compound with atom numbering.

Unveiling the Carbon Skeleton: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is an indispensable tool for elucidating the carbon framework of an organic molecule. Each unique carbon atom in a molecule gives rise to a distinct signal, providing a direct count of non-equivalent carbons and valuable information about their chemical environment.

The Rationale Behind the Experiment

The choice of solvent and spectrometer frequency are critical for obtaining a high-quality ¹³C NMR spectrum. A deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), is used to provide a lock signal for the spectrometer and to avoid overwhelming the spectrum with solvent signals. A high-field NMR spectrometer (e.g., 100 MHz for ¹³C) is preferred to achieve better signal dispersion and resolution, which is particularly important for complex aromatic systems.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrument Setup: The ¹³C NMR spectrum is typically recorded on a 100 MHz spectrometer.

-

Data Acquisition: A standard proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

Data Interpretation and Discussion

The experimental ¹³C NMR chemical shifts for this compound, as reported by H. Duddeck and M. Kaiser, are presented in the table below. The assignments are based on established substituent effects and comparison with related coumarin derivatives.

| Carbon Atom | Chemical Shift (δ, ppm) | Rationale for Assignment |

| C2 | 160.1 | The carbonyl carbon of the lactone ring, characteristically deshielded. |

| C3 | 118.0 | An olefinic carbon, influenced by the adjacent carbonyl group. |

| C4 | 143.3 | The other olefinic carbon, deshielded due to its position in the conjugated system. |

| C4a | 118.0 | A quaternary carbon at the ring junction. |

| C5 | 128.8 | An aromatic methine carbon. |

| C6 | 119.5 | An aromatic methine carbon, ortho to the bromine-substituted carbon. |

| C7 | 118.9 | The carbon atom directly attached to the electronegative bromine atom. |

| C8 | 117.1 | An aromatic methine carbon. |

| C8a | 154.6 | A quaternary carbon deshielded by the adjacent oxygen atom. |

Data sourced from H. Duddeck, M. Kaiser, Org. Magn. Resonance 20, 55 (1982) as cited by PubChem.[2]

The downfield shift of C2 is characteristic of a carbonyl carbon in a conjugated ester or lactone. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effect of the bromine atom and the lactone ring, as well as the electron-donating effect of the ether-like oxygen.

Probing the Proton Environment: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. This technique is crucial for confirming the substitution pattern and the overall structure.

Causality in Experimental Design

Similar to ¹³C NMR, the choice of a deuterated solvent is essential. The spectrometer frequency (e.g., 400 or 500 MHz) is a key parameter; higher frequencies provide greater spectral dispersion, which is critical for resolving the complex spin-spin coupling patterns often observed in aromatic systems.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrument Setup: The ¹H NMR spectrum is typically recorded on a 400 or 500 MHz spectrometer.

-

Data Acquisition: A standard single-pulse experiment is performed. The number of scans can be adjusted to achieve a good signal-to-noise ratio.

Predicted Data Interpretation and Discussion

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Assignment |

| H3 | ~6.5 | d | ~9.5 | Olefinic proton on C3, coupled to H4. |

| H4 | ~7.7 | d | ~9.5 | Olefinic proton on C4, coupled to H3. Deshielded by the carbonyl group. |

| H5 | ~7.5 | d | ~8.5 | Aromatic proton on C5, coupled to H6. |

| H6 | ~7.3 | dd | ~8.5, ~2.0 | Aromatic proton on C6, coupled to H5 (ortho) and H8 (meta). |

| H8 | ~7.6 | d | ~2.0 | Aromatic proton on C8, coupled to H6 (meta). |

Note: The above data is predicted and should be confirmed with experimental results.

The predicted spectrum would show two doublets for the olefinic protons H3 and H4, with a large coupling constant characteristic of a cis-alkene. The aromatic region would display a more complex pattern due to ortho and meta couplings between the protons on the benzene ring.

Fingerprinting Functional Groups: Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

The Logic of Sample Preparation

For a solid sample like this compound, the KBr pellet method is a common choice. This involves grinding the sample with potassium bromide powder and pressing it into a thin, transparent disk. This ensures that the sample is dispersed in an IR-transparent matrix, minimizing scattering and allowing for the acquisition of a high-quality transmission spectrum.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Expected Data Interpretation and Discussion

Based on the structure of this compound, the following characteristic absorption bands are expected in the IR spectrum:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic and Olefinic C-H |

| ~1750-1720 | C=O stretch | α,β-Unsaturated Lactone |

| ~1620-1580 | C=C stretch | Aromatic and Olefinic C=C |

| ~1250-1000 | C-O stretch | Lactone C-O |

| ~850-750 | C-H bend | Out-of-plane aromatic C-H |

| ~700-500 | C-Br stretch | Aryl Bromide |

The most prominent peak in the spectrum is expected to be the strong C=O stretching vibration of the lactone ring. The exact position of this peak can provide information about the degree of conjugation and ring strain. The presence of aromatic and olefinic C-H and C=C stretching vibrations would confirm the unsaturated nature of the molecule.

Probing Electronic Transitions: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. For conjugated systems like coumarins, the π → π* transitions are particularly informative.

Experimental Rationale

The choice of solvent is crucial in UV-Vis spectroscopy as it can influence the position and intensity of absorption bands. Solvents like ethanol, methanol, or acetonitrile are commonly used as they are transparent in the UV region of interest. The concentration of the sample solution is adjusted to ensure that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0).

Experimental Protocol: UV-Vis Spectroscopy

-

Solution Preparation: Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., ethanol). Prepare a series of dilutions to obtain a final concentration that gives an absorbance in the optimal range.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer with the pure solvent as a reference.

-

Data Acquisition: Scan the sample solution over a range of wavelengths, typically from 200 to 400 nm, to record the absorption spectrum.

Expected Data Interpretation and Discussion

Coumarins typically exhibit two main absorption bands in their UV spectra.[3] For this compound, the expected absorption maxima (λ_max) would be:

-

Band I (lower wavelength): Around 250-280 nm, corresponding to the π → π* transition of the benzene ring.[3]

-

Band II (higher wavelength): Around 300-330 nm, corresponding to the π → π* transition of the entire conjugated system including the pyrone ring.[3]

The bromine substituent at the 7-position is expected to cause a bathochromic (red) shift in these absorption maxima compared to the parent coumarin molecule due to its auxochromic effect.

Determining Molecular Mass and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, valuable structural information.

Ionization Method: A Critical Choice

Electron Ionization (EI) is a common and effective ionization technique for relatively small, volatile organic molecules like this compound. In EI, high-energy electrons bombard the sample, causing ionization and fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a beam of 70 eV electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Data Interpretation and Discussion

The mass spectrum of this compound is expected to show a prominent molecular ion peak. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺˙ and [M+2]⁺˙) with nearly equal intensity, separated by 2 m/z units.

-

Molecular Ion (M⁺˙): m/z = 224 (for ⁷⁹Br) and 226 (for ⁸¹Br)

Expected Fragmentation Pattern:

The fragmentation of coumarins under EI conditions often involves the loss of carbon monoxide (CO) from the lactone ring.

Caption: Plausible fragmentation pathway for this compound in EI-MS.

The initial loss of CO (28 Da) would lead to a fragment ion at m/z 196/198. Further fragmentation could involve the loss of another CO molecule or other small neutral species.

A Self-Validating Synthesis of Spectroscopic Evidence

The power of a multi-spectroscopic approach lies in its self-validating nature. Each technique provides a unique piece of the structural puzzle, and together they create a cohesive and unambiguous picture of the molecule.

Caption: The integrated workflow of spectroscopic techniques for structural elucidation.

The mass spectrum confirms the molecular weight and elemental composition (presence of bromine). The ¹³C NMR spectrum provides the carbon framework, while the ¹H NMR spectrum reveals the proton arrangement and their connectivities. The IR spectrum identifies the key functional groups, particularly the α,β-unsaturated lactone. Finally, the UV-Vis spectrum characterizes the conjugated π-electron system. The consistency across all these datasets provides a high degree of confidence in the assigned structure of this compound.

Conclusion: The Power of a Holistic Analytical Approach

This in-depth guide has demonstrated the comprehensive spectroscopic characterization of this compound. By integrating data from ¹³C NMR, ¹H NMR, IR, UV-Vis, and mass spectrometry, we have constructed a detailed and self-validating molecular portrait. For researchers in drug development and related fields, this holistic analytical approach is not just best practice; it is the cornerstone of scientific rigor and innovation. The principles and methodologies outlined herein serve as a robust framework for the characterization of novel compounds, ensuring the integrity and reproducibility of scientific discovery.

References

- Duddeck, H., & Kaiser, M. (1982). ¹³C NMR spectroscopy of coumarin derivatives. Organic Magnetic Resonance, 20(2), 55-72.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14216093, 7-Bromo-2H-1-benzopyran-2-one. Retrieved from [Link].

-

ResearchGate. (2015). Synthesis and Spectroscopic Study of Coumarin Derivatives. Retrieved from [Link].

-

Scribd. (n.d.). 13C NMR Spectroscopy of Coumarin Derivatives. Retrieved from [Link].

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 7-Bromo-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 7-Bromo-2H-chromen-2-one, a halogenated coumarin derivative of interest in medicinal chemistry and materials science. This document delves into the fundamental principles governing the spectral features of this molecule, outlines detailed experimental protocols for data acquisition, and presents a thorough assignment of proton and carbon signals. The influence of the bromine substituent and the inherent electronic effects of the coumarin scaffold are discussed in detail, offering insights into structure-spectra correlations. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of coumarin-based compounds.

Introduction: The Significance of this compound and the Role of NMR

Coumarins, or 2H-chromen-2-ones, represent a prominent class of benzopyrone-containing heterocyclic compounds. They are widely distributed in nature and exhibit a broad spectrum of pharmacological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties. The substitution pattern on the coumarin ring system profoundly influences its biological activity, making the synthesis and characterization of novel derivatives a key focus in drug discovery.

This compound, the subject of this guide, is a synthetic derivative where a bromine atom is introduced at the C7 position. This modification can significantly alter the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby modulating its biological profile. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation and characterization of such molecules. By providing detailed information about the chemical environment of each proton and carbon atom, NMR allows for the confirmation of the desired structure and the assessment of its purity.

This guide will provide an in-depth exploration of the ¹H and ¹³C NMR spectra of this compound, offering a foundational understanding for researchers working with this and related compounds.

Theoretical Principles: Understanding the NMR Spectra of Substituted Coumarins

The NMR spectra of this compound are governed by the interplay of several factors, including the inherent aromaticity of the benzene ring, the electronic effects of the α,β-unsaturated lactone, and the influence of the bromine substituent.

The Coumarin Scaffold

The coumarin ring system gives rise to characteristic signals in both ¹H and ¹³C NMR spectra. The protons on the aromatic ring typically resonate in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current.[1] The vinylic protons of the pyrone ring (H3 and H4) also exhibit distinct chemical shifts, with their coupling constant being indicative of their cis relationship. The carbon atoms of the aromatic ring typically appear in the δ 110-160 ppm range in the ¹³C NMR spectrum.[2][3]

The Influence of the Bromine Substituent

The introduction of a bromine atom at the C7 position induces significant changes in the chemical shifts of the nearby protons and carbons. Bromine is an electronegative atom that also possesses lone pairs of electrons, leading to a combination of inductive (-I) and resonance (+M) effects.

-

Inductive Effect (-I): The electronegativity of bromine withdraws electron density from the aromatic ring through the sigma bond framework. This deshielding effect generally leads to a downfield shift of the signals of nearby nuclei.

-

Resonance Effect (+M): The lone pairs on the bromine atom can be delocalized into the π-system of the aromatic ring. This increases electron density at the ortho and para positions relative to the bromine atom, causing an upfield (shielding) shift for these nuclei.

The net effect on the chemical shift is a balance of these two opposing forces. For halogens, the inductive effect often dominates, but the resonance effect is still significant.

Experimental Protocols

The acquisition of high-quality NMR data is paramount for accurate spectral interpretation. The following section outlines a standard protocol for the preparation and analysis of a sample of this compound.

Sample Preparation

A standardized sample preparation workflow is crucial for obtaining reproducible and high-quality NMR spectra.

Caption: Figure 1: Standard workflow for NMR sample preparation.

Causality Behind Experimental Choices:

-

Amount of Sample: 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR is typically sufficient for obtaining a good signal-to-noise ratio on a modern spectrometer.

-

Deuterated Solvent: Deuterated solvents (e.g., CDCl₃, DMSO-d₆) are used to avoid large solvent signals in the ¹H NMR spectrum that would otherwise obscure the analyte signals. The deuterium signal is also used by the spectrometer for field-frequency locking.[4]

-

Vial for Dissolution: Dissolving the sample in a separate vial before transferring it to the NMR tube ensures complete dissolution and allows for the removal of any particulate matter by filtration if necessary.[4]

NMR Data Acquisition

The following is a general procedure for acquiring 1D and 2D NMR spectra on a standard NMR spectrometer (e.g., Bruker 400 MHz).

1D ¹H NMR Acquisition:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm).

1D ¹³C NMR Acquisition:

-

Use the same locked and shimmed sample.

-

Acquire the ¹³C spectrum with proton decoupling. A larger number of scans is typically required (e.g., 128 or more) due to the low natural abundance of the ¹³C isotope.

-

Process the data similarly to the ¹H spectrum.

-

Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

2D NMR Acquisition (COSY, HSQC, HMBC):

-

Utilize standard pulse programs available in the spectrometer's software for COSY, HSQC, and HMBC experiments.

-

Optimize the acquisition parameters (e.g., spectral widths, number of increments in the indirect dimension) for the specific molecule.

-

Acquire the 2D data, which may take from minutes to several hours depending on the experiment and sample concentration.

-

Process the 2D data using appropriate window functions and Fourier transformation in both dimensions.

Caption: Figure 2: General workflow for NMR data acquisition.

Spectral Analysis and Data Interpretation

The following sections provide a detailed analysis of the ¹H and ¹³C NMR spectra of this compound. The assignments are based on published data and established principles of NMR spectroscopy.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in CDCl₃ displays five distinct signals corresponding to the five protons of the molecule.

Table 1: ¹H NMR Data for this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | ~6.47 | d | ~9.6 |

| H4 | ~7.63 | d | ~9.6 |

| H5 | ~7.35 | d | ~8.4 |

| H6 | ~7.40 | dd | ~8.4, ~2.0 |

| H8 | ~7.55 | d | ~2.0 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency. The data presented here is a synthesis of available information and typical values for such a system.

Interpretation of the ¹H NMR Spectrum:

-

H3 and H4: These two vinylic protons form an AX spin system and appear as two doublets with a large coupling constant (~9.6 Hz), which is characteristic of a cis relationship across a double bond. H4 is significantly deshielded compared to H3 due to its proximity to the electron-withdrawing carbonyl group and its position on the aromatic ring.

-

H5, H6, and H8: These three aromatic protons form an ABX spin system.

-

H5: This proton is ortho to the fused pyrone ring and appears as a doublet with a coupling constant of ~8.4 Hz, corresponding to the coupling with H6 (³JH5-H6).

-

H6: This proton is coupled to both H5 and H8. It appears as a doublet of doublets with a large ortho coupling to H5 (³JH6-H5 ≈ 8.4 Hz) and a smaller meta coupling to H8 (⁴JH6-H8 ≈ 2.0 Hz).

-

H8: This proton is meta to H6 and appears as a doublet with a small coupling constant of ~2.0 Hz (⁴JH8-H6). The bromine at C7 does not have a proton, so there is no ortho coupling for H6 or H8 on that side.

-

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ shows nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Table 2: ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C2 | ~160.0 |

| C3 | ~117.9 |

| C4 | ~142.1 |

| C4a | ~118.7 |

| C5 | ~129.5 |

| C6 | ~130.2 |

| C7 | ~117.0 |

| C8 | ~120.3 |

| C8a | ~153.0 |

Note: The assignments are based on typical chemical shifts for coumarins and the expected substituent effects of bromine. Definitive assignment would require 2D NMR data.

Interpretation of the ¹³C NMR Spectrum:

-

C2 (Carbonyl Carbon): The carbonyl carbon of the lactone appears at the most downfield chemical shift (~160.0 ppm) due to the strong deshielding effect of the double bond to oxygen.

-

Quaternary Carbons (C4a, C7, C8a): These carbons do not bear any protons and their signals can be identified by their lower intensity in a standard ¹³C NMR spectrum or by their absence in a DEPT-135 spectrum. C7, being directly attached to the bromine, experiences a direct electronic effect, and its chemical shift is around 117.0 ppm. C4a and C8a are the bridgehead carbons.

-

Protonated Carbons (C3, C4, C5, C6, C8): The chemical shifts of these carbons are influenced by their position in the ring and the substituent effects. C4 is deshielded due to its vinylic nature and proximity to the electronegative oxygen of the pyrone ring. The chemical shifts of the aromatic carbons C5, C6, and C8 are influenced by the bromine at C7.

2D NMR for Unambiguous Assignment

While 1D NMR provides significant information, 2D NMR techniques are essential for definitive signal assignment, especially in complex molecules.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show correlations between H3 and H4, H5 and H6, and H6 and H8, confirming their connectivity.[2]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would allow for the unambiguous assignment of the protonated carbons (C3, C4, C5, C6, and C8) by correlating their signals to the already assigned proton signals.[2]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons. For instance, H5 would show a correlation to C4, C7, and C4a, while H8 would correlate to C6, C7, and C8a.[2]

Caption: Figure 3: Logic diagram for NMR-based structure elucidation.

Conclusion

This technical guide has provided a detailed overview of the ¹H and ¹³C NMR data for this compound. By understanding the fundamental principles of NMR spectroscopy and the influence of the coumarin scaffold and the bromine substituent, researchers can confidently interpret the spectra of this and related compounds. The outlined experimental protocols provide a solid foundation for acquiring high-quality data, while the detailed spectral analysis serves as a reference for signal assignment. The application of 2D NMR techniques is highlighted as the gold standard for unambiguous structure elucidation. This guide aims to empower researchers in their efforts to synthesize and characterize novel coumarin derivatives for various scientific applications.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 7-Bromo-2H-chromen-2-one

This guide provides a comprehensive technical overview of the principles, experimental protocols, and spectral interpretation of Fourier-Transform Infrared (FTIR) spectroscopy as applied to 7-Bromo-2H-chromen-2-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical foundations with practical, field-proven methodologies to ensure a thorough understanding of the vibrational characteristics of this halogenated coumarin derivative.

Foundational Principles: Understanding the Vibrational Signature of this compound

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule. When a molecule is exposed to infrared radiation, its covalent bonds absorb energy at specific frequencies, causing them to stretch, bend, or rotate more vigorously.[1] The resulting absorption spectrum is a unique "fingerprint" that reveals the functional groups present within the molecular structure.[1][2][3]

This compound is a derivative of coumarin, a benzopyrone that forms the core of numerous bioactive compounds.[4][5] Its structure is characterized by several key features, each with distinct vibrational modes that are IR-active. A successful analysis hinges on identifying and assigning the absorption bands corresponding to these features.

Caption: Molecular structure of this compound with key functional groups highlighted.

The primary structural components for IR analysis are:

-

The α,β-Unsaturated δ-Lactone Ring: This system includes a carbonyl group (C=O) whose stretching frequency is highly characteristic and sensitive to its electronic environment. It also contains an ether-like C-O-C linkage and an olefinic C=C bond.

-

The Substituted Benzene Ring: The aromatic ring gives rise to characteristic C-H and C=C stretching and bending vibrations. The substitution pattern (1,2,4-trisubstituted) strongly influences the out-of-plane C-H bending bands.[6]

-

The Carbon-Bromine Bond: The C-Br bond vibration is expected in the low-frequency region of the spectrum.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a clean, interpretable IR spectrum requires meticulous sample preparation and a validated methodology. As this compound is a solid at room temperature, the Potassium Bromide (KBr) pellet technique is a robust and widely accepted method.[7][8] An alternative, often faster method is Attenuated Total Reflectance (ATR), which requires minimal sample preparation.[9][10] This guide details the KBr protocol for its foundational importance in generating high-quality transmission spectra for solid samples.

Workflow for KBr Pellet Preparation

Caption: Standardized workflow for preparing a KBr pellet for FTIR analysis.

Detailed Step-by-Step Methodology

Objective: To prepare a transparent KBr pellet containing a homogenous dispersion of this compound for transmission FTIR analysis.

Materials:

-

This compound (high purity)

-

Spectroscopic grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle[8]

-

Pellet-forming die and hydraulic press

-

FTIR Spectrometer

Protocol:

-

Preparation of KBr: Place spectroscopic grade KBr powder in an oven at approximately 110°C for at least 2-3 hours to remove adsorbed water, which has strong IR absorption bands that can interfere with the sample spectrum.[7][11] Store the dried KBr in a desiccator until use.

-

Sample Weighing: On an analytical balance, accurately weigh 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.[8][11] The sample-to-KBr ratio should be approximately 1:100.

-

Grinding and Mixing: Transfer the sample and KBr to a clean, dry agate mortar.[8][12] Gently grind the mixture with the pestle for several minutes until it becomes a fine, homogenous powder. The goal is to reduce the sample's particle size to less than the wavelength of the IR radiation (<2 microns) to minimize light scattering.[13]

-

Pellet Pressing: Transfer a portion of the powder mixture into the collar of a pellet die. Assemble the die and place it in a hydraulic press. Evacuate the die to remove trapped air and moisture, then apply a force of approximately 8 tons for several minutes.[11]

-

Pellet Examination: Carefully release the pressure and disassemble the die. The resulting pellet should be a thin, transparent, or translucent disc.[13] An opaque or cloudy pellet indicates poor mixing, excessive sample concentration, or insufficient pressure, and will result in a poor-quality spectrum.

-

Spectral Acquisition:

-

Place the pellet into the spectrometer's sample holder.

-

First, record a background spectrum of the empty sample compartment to ratio out absorptions from atmospheric CO₂ and water vapor.

-

Then, record the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to achieve an optimal signal-to-noise ratio.

-

Spectral Analysis and Interpretation

The interpretation of the IR spectrum involves assigning the observed absorption bands to specific molecular vibrations. The following table summarizes the expected characteristic absorptions for this compound, based on established group frequencies for coumarins and substituted aromatic systems.[6][14][15]

Predicted IR Absorption Data for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Structural Unit |

| 3100 - 3000 | Medium to Weak | C-H Stretching (ν C-H) | Aromatic & Olefinic |

| 1750 - 1720 | Very Strong, Sharp | C=O Stretching (ν C=O) | α,β-Unsaturated Lactone |

| 1620 - 1580 | Medium to Strong | C=C Stretching (ν C=C) | Aromatic Ring |

| 1580 - 1450 | Medium to Strong | C=C Stretching (ν C=C) | Aromatic & Pyrone Ring |

| 1300 - 1200 | Strong | Asymmetric C-O-C Stretch | Lactone Ether Linkage |

| 1150 - 1050 | Strong | Symmetric C-O-C Stretch | Lactone Ether Linkage |

| 900 - 800 | Strong | C-H Out-of-Plane Bending | Substituted Aromatic Ring |

| 600 - 500 | Medium to Weak | C-Br Stretching (ν C-Br) | Bromo-Aromatic |

Detailed Band Assignment and Rationale

-

C-H Stretching Region (3100-3000 cm⁻¹): Absorptions in this region are characteristic of C-H bonds where the carbon is sp² hybridized. Both the aromatic ring and the pyrone C=C-H groups will contribute bands here, appearing at slightly higher frequencies than the C-H stretches of saturated (sp³) carbons, which are found below 3000 cm⁻¹.[6][15]

-

Carbonyl (C=O) Stretching (1750-1720 cm⁻¹): This is typically the most intense and easily identifiable peak in the spectrum. For an α,β-unsaturated six-membered lactone (δ-lactone), the C=O stretching frequency is high.[14] Conjugation with both the olefinic double bond and the aromatic ring delocalizes electron density, which slightly lowers the frequency compared to a simple saturated ester, but it remains a high-energy vibration.[16]

-

C=C Stretching Region (1620-1450 cm⁻¹): This region will contain multiple peaks of medium-to-strong intensity. These arise from the stretching vibrations of the carbon-carbon double bonds within the aromatic ring and the pyrone ring.[17] Aromatic compounds typically show a pair of bands around 1600 cm⁻¹ and another pair near 1500-1400 cm⁻¹.[6]

-

Fingerprint Region (<1500 cm⁻¹): This region, while complex, contains highly diagnostic information.

-

C-O Stretching (1300-1050 cm⁻¹): The lactone contains two distinct C-O single bonds (C-O-C=O). These give rise to strong, characteristic stretching bands. The asymmetric stretch typically appears at a higher wavenumber (1300-1200 cm⁻¹) than the symmetric stretch.[15]

-

C-H Bending (900-800 cm⁻¹): The out-of-plane (oop) C-H bending vibrations of the aromatic ring are particularly useful for confirming the substitution pattern. For a 1,2,4-trisubstituted ring, strong absorptions are expected in this region.

-

C-Br Stretching (600-500 cm⁻¹): The vibration of the C-Br bond is expected at low wavenumbers due to the high mass of the bromine atom. The presence of a band in this region provides direct evidence for the bromine substituent. The p-π conjugation between the bromine's lone pairs and the aromatic π-system can subtly influence the electronic structure and thus the vibrational frequencies of the entire ring system.[18]

-

Conclusion

The infrared spectrum of this compound provides a wealth of structural information. A systematic approach, beginning with a robust experimental protocol and followed by a principled interpretation of the spectral data, allows for the confident identification of its key functional groups. The very strong carbonyl absorption above 1720 cm⁻¹, characteristic aromatic and olefinic C-H and C=C stretches, strong C-O lactone bands, and the low-frequency C-Br stretch collectively form a unique vibrational signature. This guide provides the foundational knowledge for researchers to effectively utilize IR spectroscopy in the characterization and quality control of this and related coumarin compounds.

References

- National Institute of Standards and Technology. (n.d.). Time in Pasuruan, ID.

- Vertex AI Search. (n.d.). What Is Kbr Pellet Technique? Master Solid Sample Fftir Analysis With Clear Pellets.

- Shimadzu. (n.d.). KBr Pellet Method.

- Reva, I., et al. (2007). FTIR spectroscopic and theoretical study of the photochemistry of matrix-isolated coumarin. Photochemistry and Photobiology, 83(5), 1237-53.

- AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?

- Campopiano, A., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article.

- University of Minnesota Chemistry. (2021). Making a Solid State IR Sample with a KBr Press. YouTube.

- Sharma, V., et al. (n.d.). Vibrational Spectra and Electronic Structural Studies of Some Coumarins. International Journal of Research in Engineering and Science.

- ChemicalBook. (n.d.). Coumarin(91-64-5)IR1.

- TU Dublin Research. (n.d.). Luminescence properties of Coumarins and Quinones.

- ResearchGate. (n.d.). FTIR spectra of standard coumarin. [Diagram].

- Bertie, J. E., & Bell, G. A. (1974). Infrared study of the C—H stretching region of five-membered heterocyclic compounds. Canadian Journal of Chemistry, 52(10), 1745-1752.

- Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279.

- ResearchGate. (n.d.). Vibrational and Theoretical Study of Coumarin-3-Carboxylic Acid Binding Mode in Ce(III) and Nd(III) Complexes.

- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. ResearchGate.

- Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics.

- ResearchGate. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. [Request PDF].

- ResearchGate. (2016). Ab-initio Study of Structural and Vibrational Properties of Coumarin and Cis- Coumaric Acid.

- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.

- Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube.

- ResearchGate. (n.d.). Use of FTIR spectroscopy coupled with ATR for the determination of atmospheric compounds. [Request PDF].

- ResearchGate. (n.d.). Coumarin vibrational (calculated) frequencies (cm −1 ) on.... [Diagram].

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Chemistry LibreTexts. (2023). ATR-FTIR.

- MDPI. (n.d.). Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices.

- ResearchGate. (n.d.). Infrared spectrum of coumarin experimental and calculated (B3LYP/6-3¹1+G) is shown here*. [Diagram].

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- ResearchGate. (n.d.). The impact of Bromine substitution on molecular structure and spectroscopic properties of (E)-3-(2-phenylhydrazineylidene) chromane-2, 4-dione.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics.

- ResearchGate. (n.d.). Effect of bromine substituent on optical properties of aryl compounds.

- PubMed. (2000). [Influence of substituents on IR spectrum of aromatic amines in different solvents].

- ResearchGate. (n.d.). Vibrational spectroscopic investigation on the binding modes in Zr(IV) complexes of coumarins.

- University of Warsaw. (n.d.). Carbonyl compounds - IR spectroscopy.

- ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES.

- National Institute of Standards and Technology. (n.d.). Hymecromone - NIST Chemistry WebBook.

- National Institutes of Health. (n.d.). 7-hydroxy-3-phenyl-2H-chromen-2-one. PubChem.

- ChemicalBook. (n.d.). 3-acetyl-6-bromo-2H-chromen-2-one(2199-93-1)IR1.

- NIST. (n.d.). 2H-Chromen-2-one, 6-chloro-7-hydroxy-4-methyl- [Vapor Phase IR]. Spectrum.

Sources

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 2. researchgate.net [researchgate.net]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. FTIR spectroscopic and theoretical study of the photochemistry of matrix-isolated coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]

- 8. shimadzu.com [shimadzu.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mt.com [mt.com]

- 11. azom.com [azom.com]

- 12. youtube.com [youtube.com]

- 13. scienceijsar.com [scienceijsar.com]

- 14. ijres.org [ijres.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.pg.edu.pl [chem.pg.edu.pl]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of 7-Bromo-2H-chromen-2-one

Abstract: 7-Bromo-2H-chromen-2-one is a halogenated derivative of coumarin, a benzopyrone scaffold of significant interest in medicinal chemistry and materials science. The compound's utility as a synthetic intermediate and a potential bioactive agent is fundamentally governed by its physicochemical properties. This guide provides an in-depth analysis of these characteristics, offering both theoretical insights and validated experimental protocols for their determination. It is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this molecule for application in their work.

Introduction: The Significance of the Coumarin Scaffold

The coumarin (2H-chromen-2-one) nucleus is a privileged scaffold in drug discovery, renowned for its broad spectrum of biological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties[1][2]. Substitution on the coumarin ring system allows for the fine-tuning of these activities and the modulation of pharmacokinetic profiles. The introduction of a bromine atom at the 7-position, yielding this compound, significantly alters the molecule's electronic and lipophilic character, creating a versatile building block for further chemical elaboration[3].

A thorough characterization of the physicochemical properties of this specific analogue is paramount. These parameters—including solubility, stability, and spectral characteristics—dictate its behavior in biological systems, its suitability for various analytical methods, and its reaction kinetics in synthetic pathways. This document serves as a foundational reference for its empirical and theoretical attributes.

Molecular Structure and Core Properties

The foundational characteristics of this compound are derived from its molecular structure. The fusion of a benzene ring with a pyrone lactone, substituted with an electronegative bromine atom, defines its properties.

| Property | Value | Source |

| IUPAC Name | 7-bromochromen-2-one | [4] |

| Synonyms | 7-Bromocoumarin | [4] |

| CAS Number | 19063-56-0 | [4] |

| Molecular Formula | C₉H₅BrO₂ | [4] |

| Molecular Weight | 225.04 g/mol | [4] |

| Monoisotopic Mass | 223.94729 Da | [4] |

| Physical Form | Solid | [5] |

| Computed LogP (XLogP3) | 2.6 | [4] |

The computed LogP value of 2.6 suggests moderate lipophilicity, indicating that the compound is likely to have good membrane permeability but may exhibit limited aqueous solubility[4].

Solubility Profile: A Critical Parameter

Solubility is a critical determinant of a compound's utility, impacting everything from reaction conditions to bioavailability. While precise quantitative solubility data for this compound is not widely published, its solubility profile can be predicted and experimentally verified.

Theoretical Assessment: The molecule's structure features a polar lactone group and a large, nonpolar aromatic system. The bromine atom further increases its molecular weight and lipophilicity. Consequently, this compound is expected to be poorly soluble in water and other polar protic solvents. It is predicted to exhibit significantly better solubility in organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), dichloromethane (DCM), and ethyl acetate.

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method. This protocol is designed to achieve a saturated solution from which the concentration can be accurately measured.

Causality Behind the Protocol: The core principle is to allow the system to reach thermodynamic equilibrium between the solid and dissolved states. The extended agitation ensures saturation, the settling period allows for the separation of undissolved solid without premature filtration, and the use of a suitable analytical method (like UV-Vis spectroscopy or HPLC) provides accurate quantification.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed, screw-cap vial. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Agitate the vials in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a minimum of 24-48 hours. This duration is typically sufficient for most coumarin-like compounds to reach equilibrium.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature for at least 24 hours. This allows the excess, undissolved solid to settle, preventing it from clogging filters in the next step.

-

Sampling and Filtration: Carefully withdraw an aliquot from the supernatant. Immediately filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for solvent compatibility) to remove all particulate matter.

-

Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical instrument. Quantify the concentration using UV-Vis spectrophotometry (measuring absorbance at the λmax) or a validated HPLC method.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Caption: Workflow for the Shake-Flask Solubility Assay.

Spectroscopic and Analytical Characterization

A multi-technique spectroscopic approach is essential for unambiguous structural confirmation and purity assessment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: The conjugated π-system of the coumarin core absorbs UV radiation, promoting π → π* electronic transitions. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore.

Expected Spectrum: For the 2H-chromen-2-one scaffold, characteristic absorption bands are expected in the UV region, typically between 270 nm and 350 nm[6]. The bromine substituent at the 7-position is an auxochrome and is expected to cause a slight bathochromic (red) shift of the λmax compared to unsubstituted coumarin.

Protocol for UV-Vis Analysis:

-

Solvent Selection: Dissolve the compound in a UV-transparent solvent, such as ethanol, methanol, or acetonitrile. DMSO can be used but has a higher UV cutoff.

-

Sample Preparation: Prepare a dilute stock solution of known concentration (e.g., 1 mg/mL). From this, prepare a working solution (e.g., 1-10 µg/mL) to ensure the absorbance is within the instrument's linear range (typically 0.1-1.0 AU).

-

Data Acquisition: Record the spectrum from 200 to 400 nm using a dual-beam spectrophotometer, with the pure solvent used as a blank.

-

Analysis: Identify the λmax and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), which is a quantitative measure of light absorption.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy probes the vibrational frequencies of covalent bonds. Specific functional groups absorb IR radiation at characteristic wavenumbers, providing a molecular "fingerprint."

Expected Spectrum:

-

α,β-Unsaturated Lactone C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1750 cm⁻¹ . This is the most prominent peak in the spectrum.

-

C=C Aromatic/Vinylic Stretches: Multiple sharp peaks of variable intensity are expected between 1620-1450 cm⁻¹ .

-

C-O Lactone Stretches: Strong bands corresponding to the C-O single bond stretches within the lactone ring will appear in the 1300-1100 cm⁻¹ region.

-

C-Br Stretch: A weak to medium intensity band is expected in the lower frequency region, typically 600-500 cm⁻¹ .

-

=C-H Bending (Aromatic): Out-of-plane bending vibrations for the aromatic protons will appear as bands between 900-675 cm⁻¹ , with the pattern being indicative of the substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Spectrum (in CDCl₃ or DMSO-d₆): The spectrum will show five distinct signals in the aromatic/vinylic region (approx. 6.0-8.0 ppm).

-

H3 and H4 Protons: These two vinylic protons on the pyrone ring will appear as two distinct doublets due to mutual coupling (³J ≈ 9.6 Hz). H3 is typically upfield (around 6.4 ppm) and H4 is downfield (around 7.7 ppm).

-

H5, H6, and H8 Protons: These three protons on the benzene ring will form a complex splitting pattern. H5, adjacent to the ring fusion, will likely be a doublet. H6, situated between H5 and the bromine atom, will be a doublet of doublets. H8, being ortho to the bromine, will appear as a doublet.

Expected ¹³C NMR Spectrum: The spectrum will exhibit 9 distinct signals for the 9 carbon atoms.

-

Carbonyl Carbon (C2): The lactone carbonyl carbon will be the most downfield signal, expected around 160 ppm .

-

Aromatic/Vinylic Carbons (C3-C10): The remaining seven sp² carbons will resonate in the 110-155 ppm range. The carbon bearing the bromine (C7) will show a characteristic signal, and its chemical shift can be predicted using incremental rules.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of the exact molecular weight and elemental composition.

Expected Spectrum (Electron Impact, EI):

-

Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), this peak will appear as a characteristic doublet (M⁺ and M+2⁺ ) of nearly equal intensity. For C₉H₅BrO₂, these peaks will be at m/z ≈ 224 and 226.

-

Fragmentation: A common fragmentation pathway for coumarins is the loss of carbon monoxide (CO, 28 Da) from the lactone ring. Therefore, a significant fragment ion peak is expected at m/z ≈ 196/198.

Sources

- 1. 7-Bromo-4-hydroxycoumarin 18735-82-5 [sigmaaldrich.com]

- 2. 7-Bromo-4-hydroxycoumarin - Amerigo Scientific [amerigoscientific.com]

- 3. 7-Bromo-2H-1-benzopyran-2-one | C9H5BrO2 | CID 14216093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. 7-Bromo-4-hydroxycoumarin 18735-82-5 [sigmaaldrich.com]

An In-depth Technical Guide to the Crystal Structure of 7-Bromo-2H-chromen-2-one: A Roadmap for Researchers and Drug Development Professionals

Introduction: The Significance of Crystal Structure in Coumarin-Based Drug Discovery

Coumarin (2H-chromen-2-one) and its derivatives are a prominent class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and antitumor properties. The substitution of a bromine atom at the 7-position of the coumarin scaffold, yielding 7-Bromo-2H-chromen-2-one, is of particular interest in medicinal chemistry. The bromine substituent can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

A definitive understanding of the three-dimensional arrangement of atoms in the crystalline state is paramount. The crystal structure provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents. This guide will walk through the essential steps to elucidate the crystal structure of this compound.

Part 1: Synthesis and Crystallization: From Powder to Single Crystal

The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction analysis.

Synthesis of this compound

Several synthetic routes can be envisioned for this compound. A common and effective method is the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester under acidic conditions. For 7-bromo-substituted coumarins, 3-bromophenol would be a logical starting material.

Illustrative Synthetic Protocol (adapted from related syntheses):

-

Reaction Setup: In a round-bottom flask, dissolve 3-bromophenol and ethyl acetoacetate in a suitable solvent like ethanol.

-

Catalysis: Slowly add a strong acid catalyst, such as concentrated sulfuric acid, while cooling the mixture in an ice bath to control the exothermic reaction.

-

Reaction Progression: Allow the mixture to stir at room temperature, monitoring the reaction's progress using thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, pour the reaction mixture into ice-water to precipitate the crude product. The solid can then be collected by filtration, washed, and purified by recrystallization or column chromatography to yield pure this compound.

The Art and Science of Single-Crystal Growth

Obtaining a single crystal of sufficient size and quality is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical optimization.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals. A mixture of solvents, such as dichloromethane/hexane, can be effective.[1]

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Expert Insight: The planarity of the coumarin ring system can promote π–π stacking interactions, which can be a driving force in crystal packing.[2] The choice of solvent can influence these interactions and, consequently, the crystal habit.

Part 2: Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic arrangement in a crystalline solid.

Experimental Workflow

The following diagram illustrates the typical workflow for SC-XRD analysis.

Data Collection and Processing

A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector. Modern diffractometers, such as those equipped with CCD detectors, can collect thousands of reflections.[1]

Key Data Collection Parameters (based on related structures):

| Parameter | Typical Value/Instrument | Rationale |

| Radiation | Mo Kα (λ = 0.71073 Å) | Provides good resolution for organic molecules. |

| Temperature | 100 K or 296 K | Low temperature reduces thermal motion, improving data quality.[1][2] |

| Diffractometer | Bruker APEXII CCD | A common and reliable instrument for small molecule crystallography.[1] |

| Data Reduction | SAINT | Software for integrating the raw diffraction images. |

| Absorption Correction | Multi-scan (e.g., SADABS) | Corrects for the absorption of X-rays by the crystal.[3] |

Structure Solution and Refinement

The collected diffraction data contains information about the electron density distribution in the crystal. The "phase problem" is solved using direct methods or Patterson methods to obtain an initial structural model. This model is then refined against the experimental data to improve its accuracy. The refinement process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

Trustworthiness through Self-Validation: The quality of the final structure is assessed by crystallographic R-factors (R1 and wR2), which should be as low as possible for a good fit between the model and the data. A goodness-of-fit (S) value close to 1 also indicates a successful refinement.[1]

Part 3: Expected Crystallographic Data and Molecular Geometry of this compound

Based on the analysis of structurally related coumarins, we can anticipate the key crystallographic features of this compound.

Crystallographic Parameters

The following table presents representative crystallographic data from similar coumarin derivatives.